3-(2,6-Dimethylphenyl)-5-ethyl-2-methyl-3,5-dihydro-4H-imidazol-4-one
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Overview
Description
1-(2,6-Dimethylphenyl)-4-ethyl-2-methyl-1H-imidazol-5(4H)-one is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This specific compound is characterized by the presence of a 2,6-dimethylphenyl group, an ethyl group, and a methyl group attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dimethylphenyl)-4-ethyl-2-methyl-1H-imidazol-5(4H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,6-dimethylphenylamine and ethyl acetoacetate.
Formation of Imidazole Ring: The reaction between 2,6-dimethylphenylamine and ethyl acetoacetate in the presence of a suitable catalyst, such as acetic acid, leads to the formation of the imidazole ring.
Substitution Reactions: Subsequent substitution reactions introduce the ethyl and methyl groups at the desired positions on the imidazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Dimethylphenyl)-4-ethyl-2-methyl-1H-imidazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various substituted imidazoles.
Scientific Research Applications
1-(2,6-Dimethylphenyl)-4-ethyl-2-methyl-1H-imidazol-5(4H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethylphenyl)-4-ethyl-2-methyl-1H-imidazol-5(4H)-one involves its interaction with specific molecular targets. The imidazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects.
Comparison with Similar Compounds
- 1-Phenyl-2-methyl-4-ethyl-1H-imidazol-5(4H)-one
- 1-(2,4-Dimethylphenyl)-2-methyl-4-ethyl-1H-imidazol-5(4H)-one
- 1-(2,6-Dimethylphenyl)-2-methyl-4-propyl-1H-imidazol-5(4H)-one
Uniqueness: 1-(2,6-Dimethylphenyl)-4-ethyl-2-methyl-1H-imidazol-5(4H)-one is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of the 2,6-dimethylphenyl group provides steric hindrance, affecting the compound’s interactions with other molecules.
Properties
CAS No. |
64429-46-5 |
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Molecular Formula |
C14H18N2O |
Molecular Weight |
230.31 g/mol |
IUPAC Name |
1-(2,6-dimethylphenyl)-4-ethyl-2-methyl-4H-imidazol-5-one |
InChI |
InChI=1S/C14H18N2O/c1-5-12-14(17)16(11(4)15-12)13-9(2)7-6-8-10(13)3/h6-8,12H,5H2,1-4H3 |
InChI Key |
FCIYDFBPJVPCPP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N(C(=N1)C)C2=C(C=CC=C2C)C |
Origin of Product |
United States |
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